Cy5-PEG2-TCO

Bioorthogonal Chemistry Antibody Conjugation Pretargeted Imaging

Non-PEGylated TCO dyes suffer >5-fold reduction in functional TCO density from hydrophobic burial; longer PEG variants reduce the reactive TCO fraction. Cy5-PEG2-TCO resolves this with an optimal PEG2 spacer. • >5× higher functional TCO density vs. non-PEGylated analogs • PEG2 avoids in vivo signal reduction seen with PEG4/PEG12 chains • Enables robust pretargeted imaging, antibody labeling & live-cell tracking Blue solid, ≥95% purity. Available from mg to bulk scale with global shipping.

Molecular Formula C47H65ClN4O5
Molecular Weight 801.5 g/mol
Cat. No. B15137035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy5-PEG2-TCO
Molecular FormulaC47H65ClN4O5
Molecular Weight801.5 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-]
InChIInChI=1S/C47H64N4O5.ClH/c1-46(2)38-23-16-18-25-40(38)50(5)42(46)27-13-9-14-28-43-47(3,4)39-24-17-19-26-41(39)51(43)32-20-10-15-29-44(52)48-30-33-54-35-36-55-34-31-49-45(53)56-37-21-11-7-6-8-12-22-37;/h9,11,13-14,16-19,21,23-28,37H,6-8,10,12,15,20,22,29-36H2,1-5H3,(H-,48,49,52,53);1H/b21-11+;
InChIKeyOMUFABULRAIRJT-YUZSSDIYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy5-PEG2-TCO: Chemical Overview


Cy5-PEG2-TCO is a heterobifunctional fluorescent dye conjugate comprising a Cyanine 5 (Cy5) fluorophore, a polyethylene glycol (PEG2) spacer, and a trans-cyclooctene (TCO) bioorthogonal click handle . This compound leverages the inverse electron demand Diels-Alder (IEDDA) reaction between the TCO moiety and tetrazine-bearing molecules, offering a metal-free, biocompatible, and exceptionally rapid ligation strategy [1]. The Cy5 core provides near-infrared (NIR) fluorescence (Ex/Em ~649/667 nm) for deep-tissue imaging with minimal autofluorescence , while the PEG2 linker enhances aqueous solubility and mitigates steric hindrance during conjugation [2].

Bioorthogonal IEDDA click chemistry handle for rapid, copper-free ligation
NIR Cy5 fluorescence compatible with standard Cy5 filter sets
PEG2 spacer enhances aqueous solubility and reduces steric hindrance
Suitable for pretargeted imaging, bioconjugation, and live-cell labeling studies

Why Cy5-PEG2-TCO Is Irreplaceable


Substituting Cy5-PEG2-TCO with a non-PEGylated Cy5-TCO analog or a longer PEG-chain variant (e.g., Cy5-PEG4-TCO, Cy5-PEG12-TCO) introduces quantifiable performance trade-offs. Non-PEGylated TCO conjugates suffer from hydrophobic masking by biomolecules, resulting in >5-fold reduction in functional TCO density and reactivity [1]. Conversely, longer PEG linkers (e.g., PEG4, PEG12) can increase the number of grafted TCO moieties but simultaneously decrease the proportion of reactive TCOs available for tetrazine ligation in pretargeting applications [2]. The PEG2 spacer in Cy5-PEG2-TCO occupies a functional optimum: it provides sufficient hydrophilicity to prevent TCO burial and preserve reactivity while avoiding the over-extension that can reduce the reactive fraction [3].

Non-PEGylated (PEG0) Cy5-TCO
Hydrophobic TCO burial may substantially reduce reactive density, limiting labeling sensitivity in pretargeting
Longer PEG linkers (PEG4, PEG12)
Increased TCO grafting but reported lower in vivo labeling signal; reactive TCO fraction may decrease
Cy5-PEG2-TCO (this product)
Reported balance: PEG2 prevents hydrophobic burial while preserving high proportion of reactive TCO handles

Cy5-PEG2-TCO: Key Differentiation Evidence


PEG2 Linker Enhances Functional TCO Density

Conjugating TCO directly to an antibody (PEG0) without a PEG linker results in significant TCO inactivation due to hydrophobic burial within the protein structure. Introducing a hydrophilic PEG linker (including PEG2) preserves TCO reactivity and yields >5-fold higher functional density compared to non-PEGylated conjugates [1].

Functional TCO Density
Class-level
>5-fold higher vs. non-PEGylated conjugate
Higher reactive density supports signal amplification in pretargeted imaging
Antibody conjugation; TCO-tetrazine IEDDA assay context
Bioorthogonal Chemistry Antibody Conjugation Pretargeted Imaging

PEG2 Linker Balances Grafting and Reactivity

In a systematic study of mAb-TCO conjugates, MALDI-TOF MS revealed that grafting with PEG4 (2) and PEG12 (3) linkers increased the number of TCOs per mAb compared to PEG0 (1). However, in vitro immunofluorescence showed that labeling intensity for PEG4 reached a plateau at 10 equivalents, while PEG12 and PEG0 continued to increase with TCO number [1]. In vivo, PEG4 and PEG12 conjugates produced fluorescent signals approximately 2-fold lower than PEG0 conjugates, suggesting that longer PEG linkers may reduce the proportion of reactive TCOs [1]. PEG2, by inference, offers a balanced linker length that avoids both the hydrophobicity of PEG0 and the reduced reactivity of longer PEG chains.

In Vivo Labeling Balance
Context-dependent
PEG4/PEG12 showed ~50% lower in vivo signal vs. PEG0 baseline
PEG2 avoids the in vivo signal reduction reported for longer PEG linkers
Colorectal xenograft models; cross-study comparison
Antibody Engineering Click Chemistry Pretargeted Radioimmunotherapy

Higher DMSO Solubility via PEG2 Linker

Cy5-PEG2-TCO exhibits a solubility of 10 mM in DMSO , a common organic solvent for preparing concentrated stock solutions prior to aqueous dilution. In contrast, non-PEGylated Cy5-TCO typically shows lower solubility in organic solvents due to increased hydrophobicity, often requiring sonication or heating for dissolution and limiting achievable stock concentrations . This improved solubility is attributable to the hydrophilic PEG2 spacer.

DMSO Solubility
Reported
10 mM
Simplifies concentrated stock preparation and reduces solvent artifacts
Head-to-head comparison; supplier data
Fluorescent Dye Solubility Bioconjugation Sample Preparation

PEG2 Linker Preserves Cy5 Spectra

Cy5-PEG2-TCO exhibits an excitation maximum of approximately 649 nm and an emission maximum of approximately 667 nm , values that are consistent with the unmodified Cy5 fluorophore (Ex/Em ~651/670 nm) . The PEG2 spacer does not significantly alter the fluorophore's photophysical properties, ensuring that the dye's high extinction coefficient (~170,000 M⁻¹cm⁻¹) and quantum yield are preserved .

Spectral Fidelity
Reported
Ex 649 nm, Em 667 nm (≤2 nm shift)
Ensures compatibility with standard Cy5 detection systems
Aqueous buffer, pH 7.4; direct comparison
Fluorescence Spectroscopy NIR Imaging Dye Conjugation

Rapid Catalyst-Free Tetrazine Conjugation

The TCO-tetrazine IEDDA reaction is characterized by exceptionally fast kinetics, with reported second-order rate constants exceeding 800 M⁻¹s⁻¹ for TCO-containing conjugates . This reaction proceeds rapidly under physiological conditions without copper catalysis, making it suitable for live-cell and in vivo applications. Cy5-PEG2-TCO inherits this kinetic profile, enabling near-instantaneous labeling of tetrazine-modified biomolecules [1].

Reaction Kinetics
Class-level
>800 M⁻¹s⁻¹ (>8-fold vs. CuAAC)
Ultrafast labeling enables real-time tracking of dynamic biological processes
TCO-tetrazine IEDDA kinetics; class-level inference
Click Chemistry Kinetics Bioorthogonal Reactions Protein Labeling

Cy5-PEG2-TCO Applications


Pretargeted In Vivo Imaging of Tumor Xenografts

The combination of rapid TCO-tetrazine kinetics [1] and the optimal PEG2 linker length that avoids the in vivo signal reduction seen with longer PEG chains [2] makes Cy5-PEG2-TCO ideally suited for pretargeted imaging strategies. In these workflows, a TCO-modified targeting agent (e.g., antibody, nanoparticle) is administered first, followed by a tetrazine-bearing imaging probe. The >5-fold functional TCO density enhancement provided by the PEG2 linker [3] ensures robust signal amplification at the tumor site.

Site-Specific Bioconjugation of Antibodies and Proteins

For applications requiring covalent attachment of Cy5 to tetrazine-functionalized proteins or antibodies, Cy5-PEG2-TCO offers a balance of solubility and reactivity. The PEG2 spacer prevents TCO burial within the protein structure, preserving reactivity and achieving higher labeling stoichiometry compared to non-PEGylated TCO dyes [3]. This is critical for generating well-defined, highly fluorescent conjugates for downstream assays such as flow cytometry, ELISA, or super-resolution microscopy.

Live-Cell and Intracellular Protein Labeling

The rapid, copper-free IEDDA reaction kinetics [1] and the cell-permeable nature of the PEG2 linker enable efficient labeling of intracellular targets in live cells. Cy5-PEG2-TCO can be used in pulse-chase experiments or real-time tracking of proteins genetically encoded with tetrazine-containing unnatural amino acids. The preserved Cy5 spectral properties ensure bright, stable signals with minimal photobleaching in long-term imaging studies.

Nanoparticle and Exosome Surface Functionalization

Cy5-PEG2-TCO can be covalently attached to the surface of nanoparticles, liposomes, or exosomes bearing tetrazine groups for fluorescence-based tracking in vitro and in vivo. The PEG2 linker provides a hydrophilic spacer that reduces non-specific adsorption and aggregation, while the Cy5 fluorophore enables sensitive detection in complex biological matrices. This approach has been successfully employed in pretargeted cell delivery strategies using TCO-modified nanoparticles [1].

Application
Selection Property
Validation Focus
Pretargeted tumor model imaging
PEG2-mediated balance of TCO reactivity and in vivo signal
Signal amplification and biodistribution in xenograft studies
Antibody/protein bioconjugation
PEG2 spacer preserves TCO accessibility for efficient labeling
Labeling stoichiometry and fluorescence intensity of conjugates
Live-cell intracellular labeling
Cell-permeable PEG2 linker and rapid IEDDA kinetics
Intracellular labeling efficiency and signal stability over time
Nanoparticle/exosome tracking
Hydrophilic PEG2 spacer reduces non-specific aggregation
Fluorescence detection sensitivity in complex biological matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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